4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a piperidine ring attached to an oxadiazole ring, which is further substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The methoxyphenyl group can be introduced via a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Industry: It may be used in the development of new materials with specific properties, such as high-energy materials or polymers.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a different position of the methoxy group.
1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine: A related compound with a cyclohexyl ring instead of an oxadiazole ring.
Uniqueness
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the presence of both the oxadiazole and piperidine rings, which confer specific chemical and biological properties. The methoxy group further enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-4-2-3-11(9-12)13-16-14(19-17-13)10-5-7-15-8-6-10/h2-4,9-10,15H,5-8H2,1H3 |
InChI Key |
BOYBURKXIDTTSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3CCNCC3 |
Origin of Product |
United States |
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